molecular formula C8H17N B3266220 (2-Ethylcyclopentyl)methanamine CAS No. 42079-45-8

(2-Ethylcyclopentyl)methanamine

Cat. No.: B3266220
CAS No.: 42079-45-8
M. Wt: 127.23 g/mol
InChI Key: KLMNUZOWOQTHAZ-UHFFFAOYSA-N
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Description

“(2-Ethylcyclopentyl)methanamine” is a chemical compound with the molecular formula C8H17N . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring with an ethyl group and a methanamine group attached . The InChI code for this compound is 1S/C8H17N/c1-2-7-4-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 127.23 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Safety and Hazards

“(2-Ethylcyclopentyl)methanamine” is classified as dangerous, with hazard statements H226, H314, and H335 . Precautionary measures include avoiding exposure, using personal protective equipment, and following proper handling and storage procedures .

Mechanism of Action

Target of Action

(2-Ethylcyclopentyl)methanamine, also known as Methenamine, primarily targets the urinary tract where it acts as an antiseptic and antibacterial agent . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth and eventually leads to cell death .

Biochemical Pathways

Formaldehyde, the active metabolite of methenamine, can cross-link bacterial proteins, disrupting their normal function and leading to cell death .

Pharmacokinetics

It is known that methenamine is readily absorbed from the gastrointestinal tract . The drug is then distributed throughout the body and is hydrolyzed to formaldehyde and ammonia in the urine . The elimination half-life of methenamine is approximately 4 hours .

Result of Action

The primary result of this compound’s action is the prevention and treatment of urinary tract infections . By converting to formaldehyde in the urinary tract, it exerts a bactericidal effect, killing bacteria and preventing their growth . This helps to clear the infection and prevent its recurrence .

Action Environment

The action of this compound is influenced by the pH of the urinary tract. The drug is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde . Therefore, factors that affect urinary pH, such as diet and certain medications, can influence the efficacy of methenamine . Furthermore, the stability of the compound may be affected by storage conditions .

Properties

IUPAC Name

(2-ethylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-4-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMNUZOWOQTHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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